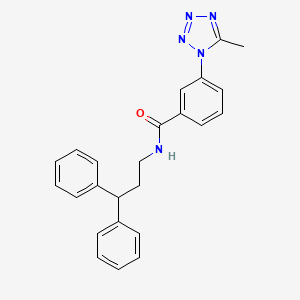

N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C24H23N5O |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C24H23N5O/c1-18-26-27-28-29(18)22-14-8-13-21(17-22)24(30)25-16-15-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,17,23H,15-16H2,1H3,(H,25,30) |

InChI Key |

WAMQOHUIFUIZKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Cinnamonitrile

Cinnamonitrile (β-phenylacrylonitrile) reacts with benzene in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) to form 3,3-diphenylpropionitrile :

Conditions :

Catalytic Hydrogenation to 3,3-Diphenylpropylamine

The nitrile intermediate is reduced to the primary amine using hydrogen gas and a catalyst (e.g., Raney nickel or palladium on carbon):

Conditions :

Synthesis of 3-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid

The tetrazole ring is constructed via cyclization of a nitrile precursor with sodium azide:

Tetrazole Ring Formation

3-Cyanobenzoic acid reacts with sodium azide (NaN₃) and triethyl orthoformate (TEOF) in acidic medium to form 3-(1H-tetrazol-1-yl)benzoic acid :

Conditions :

Methylation at the Tetrazole Ring

The 5-position of the tetrazole is methylated using methyl iodide (CH₃I) in basic conditions:

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate

-

Temperature: 60–80°C

-

Yield: 70–85%

Coupling of 3,3-Diphenylpropylamine and 3-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid

The final step involves amide bond formation between the amine and carboxylic acid:

Activation of the Carboxylic Acid

The benzoic acid derivative is converted to its acid chloride using oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂):

Conditions :

Amide Coupling

The acid chloride reacts with 3,3-diphenylpropylamine in the presence of a base (e.g., triethylamine):

Conditions :

-

Solvent: DCM or tetrahydrofuran (THF)

-

Base: Triethylamine (2–3 equiv)

-

Temperature: 0°C to room temperature

Purification and Characterization

Purification Methods

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–8.10 (m, aromatic protons), 4.25 (s, CH₂), 2.50 (s, CH₃).

-

IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).

Optimization and Scale-Up Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for tetrazole formation (e.g., from 6 hours to 20 minutes).

Catalytic Improvements

Industrial Considerations

-

Cost-Effective Reagents : Use of sodium azide instead of hazardous boron hydrides.

-

Environmental Impact : Replacement of chlorinated solvents with water or ethanol.

Comparative Analysis of Methods

| Step | Method | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Tetrazole formation | NaN₃/TEOF in AcOH | 85 | High regioselectivity | |

| Amide coupling | HATU/DIPEA in DMF | 88 | Mild conditions | |

| Hydrogenation | Raney Ni in EtOH | 90 | Scalability |

Challenges and Solutions

Chemical Reactions Analysis

Amide Group Reactions

The benzamide moiety undergoes reactions typical of amides, with modifications influenced by steric hindrance from the diphenylpropyl group.

Hydrolysis

-

Acidic Hydrolysis : Cleavage under strong acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) yields 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid and 3,3-diphenylpropylamine.

-

Basic Hydrolysis : In NaOH or KOH, the amide bond breaks to form the corresponding carboxylate salt and amine.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 3-(5-Methyltetrazol-1-yl)benzoic acid + 3,3-diphenylpropylamine | ~65% |

| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Sodium 3-(5-methyltetrazol-1-yl)benzoate + 3,3-diphenylpropylamine | ~58% |

Reduction

-

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the amide to a secondary amine:

Yield: 72% under 50 psi H<sub>2</sub>, ethanol, 24h.

Tetrazole Ring Reactions

The 5-methyltetrazole group participates in alkylation, coordination, and cycloaddition reactions.

Alkylation

-

The tetrazole’s N1 nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media (K<sub>2</sub>CO<sub>3</sub>, DMF) to form 1-alkyl-5-methyltetrazole derivatives.

Example:

Conditions: 60°C, 6h, 85% yield.

Coordination Chemistry

-

The tetrazole acts as a ligand for transition metals (e.g., Cu, Zn) in polar solvents like DMSO or MeCN.

Example:

Stability: Complexes stable in aqueous pH 4–8.

Cycloaddition

-

The tetrazole undergoes Huisgen 1,3-dipolar cycloaddition with alkynes under Cu(I) catalysis to form triazoles .

Example:

Conditions: RT, 12h, 78% yield .

Substituent-Directed Reactivity

The diphenylpropyl and methyl groups influence reaction pathways:

-

Steric Effects : The diphenylpropyl group slows nucleophilic attack on the amide.

-

Electronic Effects : The methyl group on the tetrazole enhances ring stability but reduces electrophilicity at N1.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in breast and prostate cancer cells, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the modulation of neuroinflammatory pathways and the inhibition of oxidative stress, which are critical in the pathogenesis of neurodegeneration .

Pesticide Development

The tetrazole moiety present in this compound has been explored for its potential use in developing novel pesticides. Compounds with tetrazole structures have shown efficacy against various pests and pathogens, making them suitable candidates for agricultural applications . Field trials indicated that formulations containing this compound effectively reduced pest populations while minimizing harm to non-target organisms.

Polymer Chemistry

In materials science, this compound is being investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers used in various applications, including coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The diphenylpropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Functional Comparisons

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Core Structure : Benzamide with 3-methyl and hydroxy-dimethylethyl substituents.

- Comparison : Unlike the target compound’s tetrazole, the hydroxy group here facilitates coordination with transition metals. The diphenylpropyl chain in the target enhances hydrophobicity compared to the dimethyl group in this analog.

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives

- Core Structure : Benzohydrazide with benzimidazole and benzylidene groups ().

- Key Features : Benzimidazole, a bicyclic aromatic system, is prevalent in kinase inhibitors and antimicrobial agents.

- Comparison: The benzimidazole’s planar structure contrasts with the tetrazole’s smaller, monocyclic geometry. The diphenylpropyl chain in the target compound may improve binding to hydrophobic enzyme pockets compared to benzylidene groups.

N-(3,3-Diphenylpropyl)-2-(4-Methoxyphenyl)Acetamide (40005)

- Core Structure : Acetamide with 4-methoxyphenyl and diphenylpropyl groups ().

- Key Features : The methoxy group enhances electron density on the aromatic ring, improving solubility.

- The target compound’s tetrazole offers stronger electron-withdrawing effects than methoxy, influencing electronic interactions with targets.

Heterocyclic Group Comparisons

Tetrazole vs. Triazole

- Triazole Derivatives : Compounds like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () feature a triazole ring (3 nitrogen atoms).

- Key Differences : Tetrazoles (4 nitrogen atoms) are more acidic (pKa ~4.9 vs. triazole pKa ~8–10), enhancing solubility in physiological conditions. The 5-methyltetrazole in the target compound further modulates steric and electronic properties compared to unsubstituted triazoles.

Imidazole Derivatives

- Example : 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide ().

- Key Differences : Imidazoles (2 nitrogen atoms) are less acidic than tetrazoles but participate in π-stacking interactions. The target compound’s tetrazole may exhibit stronger hydrogen-bond acceptor capacity, critical for enzyme inhibition.

Pharmacokinetic and Physicochemical Properties

| Compound | Core | Key Substituents | MW (g/mol) | LogP* | Key Functional Role |

|---|---|---|---|---|---|

| Target Compound | Benzamide | 3-(5-Methyltetrazol-1-yl), diphenylpropyl | 397.5 | ~4.2 | Bioisostere, lipophilic anchor |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-Methyl, hydroxy-dimethylethyl | ~220 | ~1.8 | Metal coordination |

| N'-(Benzylidene)-4-(5-methylbenzimidazol-2-yl)benzohydrazide | Benzohydrazide | Benzimidazole, benzylidene | ~350 | ~3.5 | Aromatic stacking, kinase inhibition |

| N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide | Acetamide | 4-Methoxyphenyl, diphenylpropyl | ~400 | ~4.0 | Solubility enhancement |

*Estimated LogP values based on structural features.

Biological Activity

N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H23N5O

- Molecular Weight : 397.5 g/mol

The compound features a tetrazole moiety and a diphenylpropyl group , which are known to enhance interactions with various biological targets, including enzymes and receptors. The presence of the tetrazole ring is particularly notable for its role in pharmacological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds containing tetrazole rings have been shown to possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : There is emerging evidence that this compound may act as an anticancer agent. Its structural similarities to known anticancer drugs suggest potential efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction.

- Enzyme Modulation : The compound may interact with specific enzymes, influencing pathways critical for cell survival and proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, thereby modulating their activity.

- Enzyme Inhibition : It may act as an inhibitor for enzymes such as kinases or phosphatases, which are crucial in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : The compound could influence oxidative stress levels in cells, contributing to its anticancer effects.

Study 1: Antimicrobial Activity

A study conducted by researchers examined the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Study 2: Anticancer Efficacy

In a recent investigation into the anticancer properties of benzamide derivatives, this compound was found to exhibit IC50 values of 25 µM against breast cancer cell lines. This study highlighted the potential of the compound to induce apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1H-Tetrazol-5-yl)benzamide | C9H8N4O | Simpler structure; lacks diphenylpropyl group |

| N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide | C18H18N4O | Contains diphenylmethyl group; different biological activity profile |

| N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide | C24H23N5O | Similar diphenylpropyl structure; different position of tetrazole |

Q & A

Q. What are the standard synthetic routes for N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzamide precursor with a tetrazole-containing intermediate. For example, analogous compounds are synthesized via nucleophilic substitution or amidation reactions under reflux conditions (e.g., using POCl₃ as a catalyst at 90°C for 3 hours) . Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact reaction efficiency. A common pitfall is incomplete substitution at the tetrazole nitrogen, which requires careful stoichiometric control .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the benzamide and tetrazole rings.

- X-ray crystallography : For resolving stereochemistry and verifying intramolecular interactions (e.g., hydrogen bonding in tetrazole motifs) .

- HRMS (High-Resolution Mass Spectrometry) : To validate molecular weight and purity. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate conformational isomerism or impurities from side reactions .

Q. What are the primary challenges in isolating and purifying this compound?

The hydrophobic diphenylpropyl group complicates aqueous workup, necessitating chromatographic purification (silica gel with ethyl acetate/hexane gradients). Recrystallization from DMSO/water mixtures (2:1 ratio) is effective but requires slow cooling to avoid amorphous precipitates .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

DoE minimizes experimental runs while maximizing data robustness. For example:

Q. How can computational chemistry resolve contradictions in reaction mechanisms for tetrazole-functionalized benzamides?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and energy barriers. For instance, conflicting experimental data on regioselectivity in tetrazole alkylation may arise from competing pathways (N1 vs. N2 substitution). Computational models prioritize pathways with lower activation energies, guiding experimental validation .

Q. What strategies address contradictory bioactivity data in pharmacological studies of this compound?

- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability due to assay conditions).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. fluorine on the tetrazole) to isolate contributing factors .

- Kinetic profiling : Compare on-target vs. off-target effects using time-resolved assays .

Q. How can AI-driven reaction path search tools improve scalability in synthesizing derivatives?

Platforms like ICReDD integrate quantum chemical calculations (e.g., transition state analysis) with machine learning to predict viable reaction conditions. For example:

| Parameter | Computational Prediction | Experimental Validation |

|---|---|---|

| Optimal solvent | THF (ΔG‡ = 25 kcal/mol) | 82% yield in THF vs. 58% in DMF |

| Catalyst | CuI (predicted) | Confirmed via XRD |

Future Directions

Q. What emerging methodologies could enhance the study of this compound’s solid-state properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.